molecular formula C14H18N2O4 B14138541 1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid CAS No. 926257-25-2

1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid

Cat. No.: B14138541
CAS No.: 926257-25-2
M. Wt: 278.30 g/mol
InChI Key: CGNNPAHGTVYPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid typically involves the reaction of 2-methoxyaniline with piperidine-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([(2-Methoxyphenyl)amino]carbonyl)piperidine-4-carboxylic acid is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its methoxy group and piperidine ring contribute to its versatility in chemical reactions and applications .

Properties

CAS No.

926257-25-2

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

1-[(2-methoxyphenyl)carbamoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C14H18N2O4/c1-20-12-5-3-2-4-11(12)15-14(19)16-8-6-10(7-9-16)13(17)18/h2-5,10H,6-9H2,1H3,(H,15,19)(H,17,18)

InChI Key

CGNNPAHGTVYPRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.